Holacanthone
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Overview
Description
Holacanthone is a natural product found in Castela emoryi, Amaroria soulameoides, and other organisms with data available.
Scientific Research Applications
Neuropharmacological Effects of Plant-Based Compounds
Holacanthone, a compound not directly highlighted in the recent literature reviews, shares a thematic relevance with the neuropharmacological effects observed in plant-based compounds such as Nigella sativa and its main component, thymoquinone. Research has demonstrated that plant-based compounds can have various beneficial properties including anticonvulsant, antidepressant, anxiolytic, anti‐ischemic, analgesic, antipsychotic, and memory enhancer effects. These properties indicate a broad spectrum of potential applications in the treatment of neurological disorders, suggesting that compounds like holacanthone may also hold promise in similar therapeutic areas (S. Javidi, B. Razavi, & H. Hosseinzadeh, 2016).
Anticancer Potential of Plant-Derived Compounds
The potential adjuvant therapy application of plant-derived compounds in cancer treatment is another area of significant interest. Thymoquinone, for instance, has shown anticancer effects across various preclinical studies. These effects include interference in tumorigenic processes such as carcinogenesis, malignant growth, invasion, migration, and angiogenesis. The ability of thymoquinone to sensitize tumor cells toward conventional cancer treatments while minimizing therapy-associated toxic effects highlights the therapeutic promise of plant-derived compounds, including holacanthone, in cancer care (A. Mostofa, Md Kamal Hossain, D. Basak, & M. S. Bin Sayeed, 2017).
Immunomodulatory and Anti-inflammatory Actions
The immunomodulatory and anti-inflammatory actions of Nigella sativa and thymoquinone provide a comprehensive review of how plant-based compounds can modulate immune responses. This includes the ability to regulate inflammation, cellular and humoral adaptive immune responses, and the Th1/Th2 paradigm. The enhancement of natural killer (NK) cell cytotoxic activity against cancer cells by Nigella sativa extracts and thymoquinone suggests that similar compounds like holacanthone could be investigated for their potential to regulate immune reactions in various conditions, including allergies, autoimmune diseases, and cancer (A. Majdalawieh & M. Fayyad, 2015).
properties
CAS RN |
84062-60-2 |
---|---|
Molecular Formula |
C22H28O9 |
Molecular Weight |
436.5 g/mol |
IUPAC Name |
[(1S,4R,5R,6R,7S,8R,11R,13S,17S,18S,19R)-4,5,17-trihydroxy-6,14,18-trimethyl-9,16-dioxo-3,10-dioxapentacyclo[9.8.0.01,7.04,19.013,18]nonadec-14-en-8-yl] acetate |
InChI |
InChI=1S/C22H28O9/c1-8-5-12(24)17(26)20(4)11(8)6-13-21-7-29-22(28,19(20)21)16(25)9(2)14(21)15(18(27)31-13)30-10(3)23/h5,9,11,13-17,19,25-26,28H,6-7H2,1-4H3/t9-,11+,13-,14-,15-,16-,17-,19-,20-,21+,22+/m1/s1 |
InChI Key |
OFHVBIQKCNMHKC-FJSLBGAUSA-N |
Isomeric SMILES |
C[C@@H]1[C@@H]2[C@H](C(=O)O[C@H]3[C@@]24CO[C@@]([C@@H]1O)([C@@H]4[C@@]5([C@@H](C3)C(=CC(=O)[C@H]5O)C)C)O)OC(=O)C |
SMILES |
CC1C2C(C(=O)OC3C24COC(C1O)(C4C5(C(C3)C(=CC(=O)C5O)C)C)O)OC(=O)C |
Canonical SMILES |
CC1C2C(C(=O)OC3C24COC(C1O)(C4C5(C(C3)C(=CC(=O)C5O)C)C)O)OC(=O)C |
Other CAS RN |
84062-60-2 |
synonyms |
holacanthone NSC 126765 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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